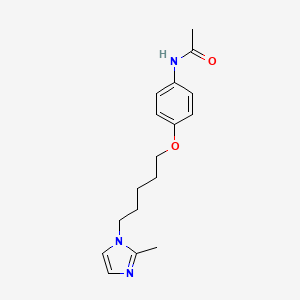
N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide is a synthetic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Pentyl Chain: The pentyl chain is introduced through a substitution reaction where the imidazole ring is reacted with a pentyl halide under basic conditions.
Formation of the Phenyl Ether Linkage: The phenyl ether linkage is formed by reacting the pentyl-imidazole intermediate with a phenol derivative under acidic or basic conditions.
Acetylation: The final step involves acetylation of the phenyl ether intermediate using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of imidazole N-oxides.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ether linkage, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, basic or acidic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to specific sites, altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl chain and phenyl ether linkage differentiates it from other imidazole derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic applications.
Properties
CAS No. |
88137-99-9 |
|---|---|
Molecular Formula |
C17H23N3O2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[4-[5-(2-methylimidazol-1-yl)pentoxy]phenyl]acetamide |
InChI |
InChI=1S/C17H23N3O2/c1-14-18-10-12-20(14)11-4-3-5-13-22-17-8-6-16(7-9-17)19-15(2)21/h6-10,12H,3-5,11,13H2,1-2H3,(H,19,21) |
InChI Key |
MCPUHHYGMKFCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCCCCOC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B12948590.png)



![2-Oxa-7-azaspiro[4.4]nonan-4-one](/img/structure/B12948626.png)
![7-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B12948631.png)
![trans-4-(4-Amino-5-bromo-imidazo[5,1-f][1,2,4]triazin-7-yl)-cyclohexanecarboxylic acid](/img/structure/B12948638.png)

![N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B12948640.png)
![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12948642.png)



